Diphenyl sulfone

Overview

Description

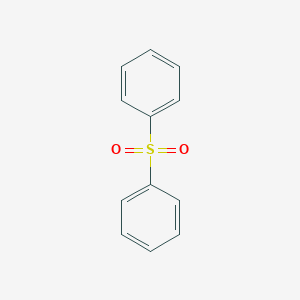

Diphenyl sulfone (DPS, C₁₂H₁₀O₂S) is an organosulfur compound consisting of two phenyl groups bonded to a sulfonyl group (-SO₂-). It is a white crystalline solid with a molecular weight of 218.3 g/mol, soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and insoluble in water . Industrially, DPS is synthesized via sulfonation of benzene using sulfuric acid or oleum, or through reactions involving benzenesulfonyl chloride .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyl sulfone can be synthesized through several methods:

Sulfonation of Benzene: One common method involves the sulfonation of benzene with sulfuric acid and oleum.

Reaction with Benzenesulfonyl Chloride: Another method involves the reaction of benzenesulfonyl chloride with benzene.

Industrial Production Methods:

Thermal or Photocatalytic Methods: These methods rely on the in situ generation of carbon-centered radicals, which then add to aromatic sulfonyl acceptors with the concomitant elimination of a sulfinate radical.

Continuous Production: Industrial production often involves continuous processes to ensure high yield and purity.

Chemical Reactions Analysis

Reactions with Sulfur

Tracer studies using radioactive isotopes have elucidated the reaction mechanisms of diphenyl sulfone with elemental sulfur .

- At temperatures above 300°C, this compound reacts with elemental sulfur to produce diphenyl sulfide and sulfur dioxide . This reaction proceeds via a displacement mechanism involving the initial attack of a polymeric sulfur radical chain at the C-1 position bearing the sulfonyl group .

- Around 300°C, this compound-35S reacts with sulfur to yield diphenyl sulfide, with the sulfide losing approximately 75% of the original 35S activity of the sulfone . The primary reaction is a substitution involving induced C-S cleavage and replacement with a sulfur chain .

- This compound also reacts with diphenyl disulfide at elevated temperatures to form diphenyl sulfide and sulfur dioxide . This reaction proceeds through C–S bond fission, initiated by the attack of a thiyl radical on the sulfone function .

Oxidation Reactions

Diphenyl sulfide can be selectively oxidized to diphenyl sulfoxide (Ph2SO) and this compound (Ph2SO2) using titanium dioxide (TiO2) with hydrogen peroxide (H2O2) . The crystal structure of the TiO2 (anatase vs. rutile) affects the reaction pathway and product selectivity .

Polymerization Reactions

This compound is used as a solvent in the polymerization of dicyanate esters to form microporous polytriazines .

- The polymerization kinetics can be analyzed using the Kamal model, which considers both reaction-controlled and model-free approaches .

- Under non-isothermal conditions, the polymerization proceeds to completion, and the resulting material exhibits a microporous structure .

Other Reactions

- This compound reacts with potassium in tetrahydrofuran, dimethoxyethane, or diglyme at reflux to polymerize vinyl monomers .

- This compound derivatives can form intramolecular dimer radical ions (cations and anions) through electron beam pulse radiolysis .

- This compound can be used to neutralize acids and produce salts and water in exothermic reactions .

The table below summarizes some chemical reactions of this compound:

| Reaction | Conditions | Products | Mechanism |

|---|---|---|---|

| With elemental sulfur | Above 300°C | Diphenyl sulfide, sulfur dioxide | Displacement reaction involving polymeric sulfur radical chain |

| With diphenyl disulfide | Elevated temperatures | Diphenyl sulfide, sulfur dioxide | C-S bond fission via thiyl radical attack |

| In polymerization of dicyanate ester | Nonisothermal conditions, 300°C | Microporous polytriazine | Reaction-controlled regime with Kamal model kinetics |

| Oxidation with TiO2 and H2O2 | Catalytic and photocatalytic with TiO2 polymorphs | Diphenyl sulfoxide, this compound | Oxidation via hydroxyl and superoxide radicals |

Scientific Research Applications

Introduction to Diphenyl Sulfone

This compound is an organic compound with the chemical formula . It is recognized for its stability and versatility, making it a valuable compound in various scientific and industrial applications. This article explores the diverse applications of this compound, particularly in scientific research, pharmaceuticals, polymer chemistry, electronics, and textiles.

Pharmaceutical Applications

This compound plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. Its derivatives, particularly 4,4'-diamino this compound (commonly known as dapsone), are widely used in treating leprosy and other conditions. Dapsone exhibits antibacterial , anti-inflammatory , and anti-apoptotic properties, making it effective against infections caused by Mycobacterium leprae and other pathogens .

Case Study: Dapsone in Leprosy Treatment

- Objective : Evaluate the efficacy of dapsone in treating leprosy.

- Findings : Dapsone significantly reduces bacterial load and improves patient outcomes, demonstrating its critical role in managing this chronic disease .

Polymer Chemistry

In polymer chemistry, this compound is utilized as a solvent and reagent in producing high-performance polymers. It enhances the thermal and chemical resistance of materials, making them suitable for demanding applications.

Case Study: High-Temperature Phthalonitrile Polymers

- Synthesis : A novel high-temperature this compound-based phthalonitrile polymer was developed.

- Properties : The polymer exhibited superior thermal stability and mechanical properties, qualifying it for use in heat-resistant materials .

Electronics Industry

This compound is employed in the electronics industry for manufacturing photoresists and other materials used in semiconductor fabrication. Its stability under high temperatures makes it an ideal candidate for applications requiring precise electronic components.

Application Example

- Used as a solvent in developing photoresists that are essential for photolithography processes in semiconductor manufacturing.

Textile Industry

In textile processing, this compound serves as a dyeing agent and stabilizer. It improves the durability and colorfastness of fabrics, enhancing their overall quality.

Application Example

- Utilized to stabilize dyes during the dyeing process, ensuring vibrant colors that withstand washing and exposure to light.

Research Applications

This compound is frequently used in laboratory settings for organic synthesis. It acts as a reagent in various chemical reactions, providing researchers with a stable compound for experimental procedures.

Research Example

- Employed in studies involving the synthesis of complex organic molecules where its stability contributes to reliable results .

Comparative Data Table

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for dapsone | Antibacterial, anti-inflammatory |

| Polymer Chemistry | Solvent for high-performance polymers | Enhanced thermal/chemical resistance |

| Electronics | Photoresist manufacturing | Stability under high temperatures |

| Textile Processing | Dyeing agent and stabilizer | Improved durability and colorfastness |

| Research | Organic synthesis | Reliable reagent for experiments |

Mechanism of Action

The mechanism of action of diphenyl sulfone involves its interaction with various molecular targets:

Antibacterial Effects: Similar to sulfonamides, this compound inhibits dihydrofolic acid synthesis, leading to the inhibition of bacterial growth.

Anti-inflammatory Properties: It inhibits reactive oxygen species production and reduces the effect of eosinophil peroxidase on mast cells, thereby downregulating neutrophil-mediated inflammatory responses.

Comparison with Similar Compounds

DPS is compared to structurally or functionally related organosulfur compounds, including diphenyl sulfide (Ph₂S), diphenyl sulfoxide (Ph₂SO), dibenzothiophene (DBT), octadecane thiol (C₁₈H₃₈S), and bisphenol S (BPS).

Structural and Functional Differences

| Compound | Molecular Formula | Oxidation State of S | Key Applications | Thermal Stability |

|---|---|---|---|---|

| Diphenyl sulfone | C₁₂H₁₀O₂S | +6 | High-temperature solvent, OLEDs, thermal paper | >300°C |

| Diphenyl sulfide | C₁₂H₁₀S | -2 | Pesticides, pharmaceuticals | <200°C |

| Diphenyl sulfoxide | C₁₂H₁₀OS | +4 | Metal extraction, organic synthesis | ~250°C |

| Dibenzothiophene | C₁₂H₈S | -2 | Coal modeling, dielectric studies | ~200°C |

| Octadecane thiol | C₁₈H₃₈S | -2 | Dielectric studies, coal chemistry | Low |

| Bisphenol S | C₁₂H₁₀O₄S | +6 | Thermal paper, flame retardants | ~250°C |

Dielectric Properties

Studies on sulfur-containing compounds in coal reveal the following trends in dielectric constant (ε₀) and loss factor (ε') at microwave frequencies (1–10 GHz) :

| Compound | ε₀ (Relative Permittivity) | ε' (Dielectric Loss) |

|---|---|---|

| This compound | 2.45–3.10 | 1.24 |

| Diphenyl sulfoxide | 2.10–2.75 | 0.61 |

| Diphenyl sulfide | 1.80–2.30 | 0.34 |

| Dibenzothiophene | 1.50–1.90 | 0.28 |

| Octadecane thiol | 1.20–1.60 | 0.15 |

Key Findings :

- DPS exhibits the highest ε₀ and ε' due to its polar sulfonyl group, enhancing microwave absorption in coal .

- Oxidation of Ph₂S to Ph₂SO and DPS increases polarity, improving dielectric response .

Oxidation and Stability

- Ph₂S → Ph₂SO → DPS : Catalytic oxidation using H₂O₂ and Ti-MCM-41 converts Ph₂S to Ph₂SO (yield: ~70%) and DPS (yield: ~30%) under UV irradiation .

- Coal Oxidation : DPS is a stable end-product in low-temperature coal oxidation, while Ph₂S degrades into disulfides and benzene .

Industrial Relevance

- Bisphenol S (BPS): Structurally analogous to DPS but with hydroxyl groups, BPS replaces BPA in thermal paper. Both compounds co-occur in thermal paper extracts .

- Polymer Processing : DPS outperforms diphenyl ether sulfone copolymers in thermal stability and solvent resistance .

Research and Market Insights

Biological Activity

Diphenyl sulfone, also known as dapsone , is a sulfone compound that has garnered attention for its diverse biological activities, particularly in the fields of dermatology, infectious diseases, and cancer research. This article provides an overview of its biological properties, mechanisms of action, and clinical applications based on recent studies and findings.

Chemical Structure and Properties

This compound is characterized by its two phenyl groups attached to a sulfone functional group (). Its chemical structure contributes to its unique biological activities, including antibacterial, anti-inflammatory, and potential anticancer effects.

1. Antibacterial Properties

This compound is primarily known for its effectiveness against various bacterial infections, especially leprosy. It acts by inhibiting the synthesis of folate in bacteria, which is essential for their growth and replication. The mechanism involves the inhibition of dihydropteroate synthase , an enzyme critical in the folate biosynthesis pathway. This action is similar to that of other sulfonamides but is distinguished by its specific efficacy against Mycobacterium leprae.

Table 1: Antibacterial Efficacy of this compound

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium leprae | 0.5-2 µg/mL |

| Staphylococcus aureus | 1-4 µg/mL |

| Escherichia coli | 2-8 µg/mL |

2. Anti-inflammatory Effects

Dapsone has shown significant anti-inflammatory properties, making it useful in treating various skin conditions such as dermatitis herpetiformis and bullous pemphigoid. Its anti-inflammatory effects are attributed to the inhibition of reactive oxygen species and modulation of cytokine production.

A study observed that dapsone reduced levels of pro-inflammatory cytokines in patients with bullous pemphigoid, leading to improved clinical outcomes .

3. Effects on Muscle Health

Recent research has highlighted the potential benefits of dapsone in combating sarcopenia (muscle loss) in elderly individuals, particularly leprosy survivors. A study indicated that dapsone treatment improved muscle strength and mobility by reducing oxidative stress levels .

Table 2: Impact of Dapsone on Muscle Strength

| Parameter | Control Group | Dapsone Group |

|---|---|---|

| Muscle Strength (kg) | 25 ± 5 | 30 ± 6 |

| Mobility Score (out of 10) | 6 ± 1 | 8 ± 1 |

Case Study: Treatment of Acquired Cutis Laxa

A notable case involved a patient with acquired cutis laxa presenting with urticarial eruptions treated successfully with this compound. The treatment led to significant improvement in skin elasticity and reduction in urticarial symptoms .

Toxicological Studies

Toxicological assessments have shown that while this compound is generally well-tolerated, it can cause some adverse effects at high doses, including liver hypertrophy and changes in hematological parameters . A study conducted on rats revealed a no-observed-adverse-effect level (NOAEL) at doses lower than those typically used in clinical settings.

Table 3: Toxicological Findings from Animal Studies

| Dose (mg/kg/day) | Observed Effects |

|---|---|

| 0 | No significant effects |

| 8 | Minimal liver weight increase |

| 16 | Significant liver hypertrophy observed |

| 164 | Notable decrease in body weight |

Q & A

Basic Research Questions

Q. What are the key physical properties of diphenyl sulfone relevant to its use as a high-temperature solvent?

this compound exhibits a melting point of 123–129°C and a boiling point of 379°C, making it suitable for high-temperature applications. Its solubility in organic solvents (e.g., dimethylformamide) and insolubility in water enable its use in processing rigid thermoset polymers like polyetheretherketone (PEEK). These properties are critical for experimental design involving dissolution and recrystallization of thermally stable materials .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key precautions include:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Inspect gloves for integrity before use .

- Ventilation: Work under fume hoods to minimize inhalation of dust or aerosols .

- Storage: Keep containers tightly sealed in dry, well-ventilated areas away from strong oxidizers .

- Waste Disposal: Collect contaminated materials in closed containers for approved waste facilities .

Q. What are the standard synthetic routes for this compound in academic laboratories?

Common methods include:

- Sulfonation of Benzene: Reacting benzene with sulfuric acid and oleum to form benzenesulfonic acid intermediates, followed by further sulfonation .

- Benzenesulfonyl Chloride Reaction: Reacting benzene with benzenesulfonyl chloride under controlled conditions . These processes require precise temperature control and catalytic optimization to minimize side reactions.

Advanced Research Questions

Q. How can photocatalytic methods optimize the synthesis of this compound from diphenyl sulfide?

Photocatalytic oxidation using TiO₂ polymorphs and hydrogen peroxide (H₂O₂) enhances selectivity and yield. Key steps:

- Catalyst Selection: Anatase TiO₂ shows higher activity due to its bandgap properties.

- Reaction Monitoring: Use HPLC or GC-MS to track intermediate sulfoxide formation and final sulfone conversion .

- Parameter Optimization: Adjust H₂O₂ concentration and UV exposure time to balance efficiency and energy costs .

Q. What methodologies are employed to analyze the dielectric properties of this compound in material science?

Dielectric constant (ε') measurements involve:

- Frequency-Dependent Analysis: Use impedance spectroscopy across a frequency range (e.g., 10²–10⁶ Hz) to observe ε' reduction with increasing frequency .

- Comparative Modeling: Compare ε' trends of this compound with sulfoxides and sulfides to infer oxidation-state effects on polarization .

- Sample Preparation: Ensure uniform dispersion in composite matrices (e.g., coal models) to avoid experimental artifacts .

Q. How can researchers design this compound derivatives for cytotoxicity studies, and what analytical techniques are critical?

Strategies include:

- Functional Group Introduction: Attach amino or nitro groups to the benzene rings to modulate bioactivity .

- Characterization: Employ NMR for structural confirmation, FT-IR for functional group analysis, and thermal gravimetric analysis (TGA) for stability assessment .

- Cytotoxicity Assays: Use MTT or resazurin assays on cell lines (e.g., HeLa) to evaluate IC₅₀ values .

Q. What role does this compound play in thermally activated delayed fluorescence (TADF) materials?

As an electron-deficient acceptor, this compound enhances charge transfer in donor-acceptor systems like DMAC-DPS. Key considerations:

- Device Fabrication: Optimize doping concentrations (e.g., 10–20 wt%) in host matrices to maximize external quantum efficiency (EQE ≥20%) .

- Spectroscopic Analysis: Use time-resolved photoluminescence to measure delayed fluorescence lifetimes and triplet harvesting efficiency .

Q. How is this compound utilized in synthesizing polybenzimidazole (PBI) proton-exchange membranes?

- Monomer Synthesis: React 4,4’-diaminothis compound with dicarboxylic acids via solution polymerization to form sulfone-containing PBIs .

- Performance Testing: Evaluate proton conductivity under humidified conditions and thermal stability via TGA (decomposition temperatures >500°C) .

- Structural Confirmation: Use X-ray diffraction (XRD) to assess crystallinity and FT-IR to verify imidazole ring formation .

Q. Methodological Considerations for Data Analysis

Q. How can researchers address contradictions in dielectric or thermal data for this compound-based composites?

- Error Source Identification: Check for inhomogeneous sample mixing or frequency calibration errors in dielectric measurements .

- Statistical Validation: Apply ANOVA to compare replicate datasets and identify outliers.

- Cross-Validation: Correlate dielectric results with complementary techniques (e.g., Raman spectroscopy) to confirm structural contributions .

Q. What frameworks guide the formulation of rigorous research questions for this compound studies?

- FINER Criteria: Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, exploring sulfone derivatives for anticancer applications meets novelty and relevance .

- PICO Framework: Define Population (e.g., polymer composites), Intervention (e.g., sulfone doping), Comparison (e.g., sulfoxide analogs), and Outcomes (e.g., dielectric performance) .

Properties

IUPAC Name |

benzenesulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTYYGOKRVBIMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041892 | |

| Record name | Diphenylsulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, White solid; [Merck Index] Fine faintly brown crystals; [MSDSonline] | |

| Record name | Benzene, 1,1'-sulfonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl sulfone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8351 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000153 [mmHg] | |

| Record name | Diphenyl sulfone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8351 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

127-63-9 | |

| Record name | Phenyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-sulfonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenylsulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V25W2CFS3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.